molecular formula C20H17N3OS B11441691 3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B11441691
M. Wt: 347.4 g/mol
InChI Key: SDKKCGFCTABYJZ-UHFFFAOYSA-N
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Description

3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with ethyl and phenyl substituents. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding ethylidene derivative. This intermediate undergoes cyclization with thiourea to yield the desired pyrrolo[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit kinases selectively makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H17N3OS/c1-2-13-8-10-15(11-9-13)23-19(24)18-17(22-20(23)25)16(12-21-18)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3,(H,22,25)

InChI Key

SDKKCGFCTABYJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

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